REACTION_CXSMILES
|
I[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[NH2:21][C:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[CH:24][CH:23]=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(O[Na])(C)(C)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1(C)C=CC=CC=1.C1(C)C(C)=CC=CC=1>[C:22]1([NH:21][C:2]2[CH:3]=[CH:4][C:5]3[N:6]([C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=4)[C:7]4[C:12]([C:13]=3[CH:14]=2)=[CH:11][CH:10]=[CH:9][CH:8]=4)[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[CH:24][CH:23]=1 |f:4.5.6|
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
IC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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NC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[Na]
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
This was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the termination of the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered through florisil®, alumina, and celite
|
Type
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CONCENTRATION
|
Details
|
The obtained filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
this residue was separated by silica gel column chromatography (toluene:hexane=1:1)
|
Type
|
CUSTOM
|
Details
|
When an obtained solid was recrystallized with a mixture of ethyl acetate and hexane, 1.5 g of 3-[N-(1-naphthyl)amino]-9-phenylcarbazole (PCN) that
|
Type
|
CUSTOM
|
Details
|
was obtained in a yield of 79% (Synthesis Scheme (g-1))
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)NC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |